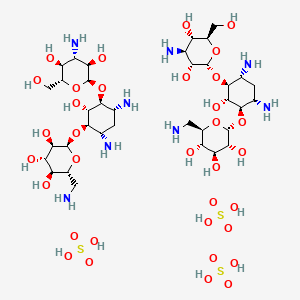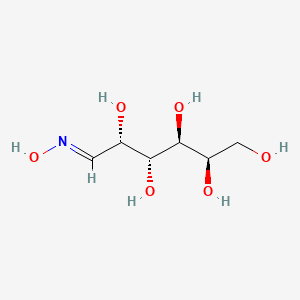
D-Galactose oxime, (1E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose oxime, (1E)- is a derivative of D-galactose, a naturally occurring sugar This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group derived from hydroxylamine The (1E) designation indicates the specific stereochemistry of the oxime group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose oxime, (1E)- typically involves the reaction of D-galactose with hydroxylamine. This reaction can be carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime group. The reaction can be represented as follows:
D-Galactose+Hydroxylamine→D-Galactose oxime, (1E)-
Industrial Production Methods
Industrial production of D-Galactose oxime, (1E)- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
D-Galactose oxime, (1E)- can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted oxime derivatives
Wissenschaftliche Forschungsanwendungen
D-Galactose oxime, (1E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of D-Galactose oxime, (1E)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Glucose oxime
- D-Mannose oxime
- D-Allose oxime
Comparison
D-Galactose oxime, (1E)- is unique due to its specific stereochemistry and the presence of the oxime group. Compared to other similar compounds, it may exhibit different reactivity and biological activity. For example, D-Glucose oxime and D-Mannose oxime may have different binding affinities to enzymes and receptors, leading to distinct biological effects.
Eigenschaften
CAS-Nummer |
20275-00-7 |
|---|---|
Molekularformel |
C6H13NO6 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
(2R,3S,4R,5S,6E)-6-hydroxyiminohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1+/t3-,4+,5+,6-/m0/s1 |
InChI-Schlüssel |
FQDOAQMGAIINEJ-KRAGZCSLSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H](/C=N/O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=NO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




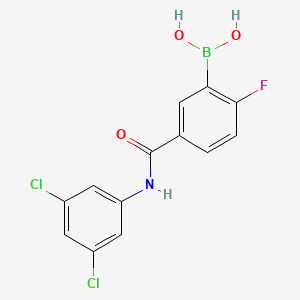
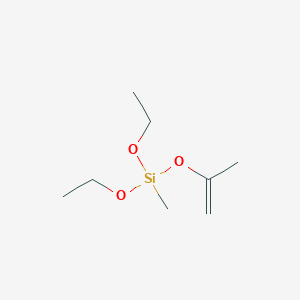


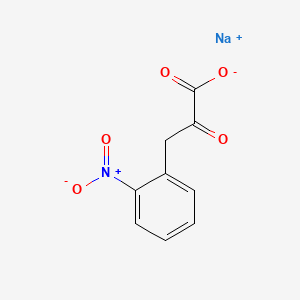

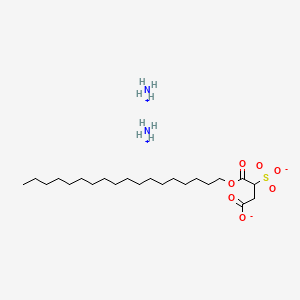
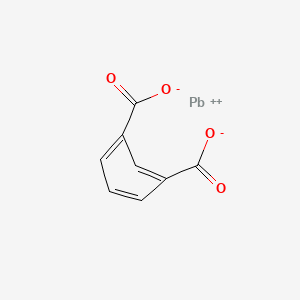
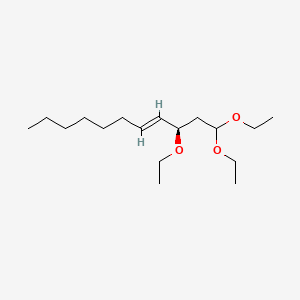
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)

